5-Fluoro-3-piperidinophenylboronic acid pinacol ester
Overview
Description
5-Fluoro-3-piperidinophenylboronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is a derivative of boronic acid and is characterized by the presence of a fluorine atom, a piperidine ring, and a pinacol ester group. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
5-Fluoro-3-piperidinophenylboronic acid pinacol ester is a boronic ester, which is generally used in metal-catalyzed carbon-carbon bond formation reactions . The primary targets of this compound are the organic groups involved in these reactions .
Mode of Action
The compound interacts with its targets through a process known as the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two organic groups: one that is electrophilic (where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond) and one that is nucleophilic (which are transferred from boron to palladium) .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction is a type of cross-coupling reaction, which is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds.
Pharmacokinetics
It’s important to note that boronic esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water, and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-piperidinophenylboronic acid pinacol ester typically involves the reaction of 5-fluoro-3-piperidinophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-piperidinophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Fluoro-3-piperidinophenylboronic acid.
Reduction: 5-Fluoro-3-piperidinophenylborane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-3-piperidinophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-pyridineboronic acid pinacol ester
- 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester
- 2-Fluoropyridine-5-boronic acid pinacol ester
Uniqueness
5-Fluoro-3-piperidinophenylboronic acid pinacol ester is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules where precise control over reactivity and selectivity is required.
Properties
IUPAC Name |
1-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)13-10-14(19)12-15(11-13)20-8-6-5-7-9-20/h10-12H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHURVQRTLJLNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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